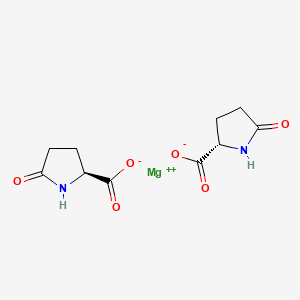
Magnesium pidolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A cyclized derivative of L-GLUTAMIC ACID. Elevated blood levels may be associated with problems of GLUTAMINE or GLUTATHIONE metabolism.
Wissenschaftliche Forschungsanwendungen
1. Treatment for Pediatric Tension-Type Headache
Magnesium pidolate has been utilized in treating pediatric tension-type headache (TTH). Studies show that this compound administration can significantly reduce symptoms of episodic and chronic TTH in children and adolescents. This treatment demonstrated a significant decrease in headache symptoms and analgesic consumption, without significant changes in depression and anxiety levels (Grazzi et al., 2005); (Grazzi et al., 2007).
2. Bioavailability and Accessibility
This compound has been examined for its bioavailability and accessibility using in vitro models of intestinal cell barriers. It displayed higher cell viability compared to other magnesium salts and demonstrated significant absorption, indicating potential for improved magnesium delivery in the human organism (Kyselovič et al., 2021).
3. Neurological Applications
This compound's impact on the brain has been investigated, particularly regarding its regulation of metabolism, neurotransmission, and neuroinflammation. It showed promise in enhancing the levels of GABA receptors and BDNF, and in reducing NMDA receptor levels in brain organoids, potentially illuminating novel pathways explaining its neuroprotective role (Cazzaniga et al., 2022).
4. Effects on Vascular Function in Elderly Diabetic Patients
Oral this compound supplementation has been shown to improve endothelial function in elderly diabetic patients. This indicates its potential in enhancing vascular health and addressing complications associated with diabetes and hypertension (Barbagallo et al., 2010).
5. Fortification in Fermented Goat’s Milk
Research has explored the fortification of fermented goat's milk with organic magnesium salts, including this compound. This application aimed to create functional food products with enhanced nutritional profiles and improved sensory characteristics (Znamirowska et al., 2019).
Eigenschaften
CAS-Nummer |
62003-27-4 |
|---|---|
Molekularformel |
C10H12MgN2O6 |
Molekulargewicht |
280.52 g/mol |
IUPAC-Name |
magnesium;(2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.Mg/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1 |
InChI-Schlüssel |
JQAACYUZYRBHGG-QHTZZOMLSA-L |
Isomerische SMILES |
C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Mg+2] |
SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Mg+2] |
Kanonische SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Mg+2] |
| 135701-98-3 62003-27-4 |
|
Synonyme |
5-Ketoproline 5-Oxoproline 5-Oxopyrrolidine-2-Carboxylic Acid Magnesium Pidolate Pidolate, Magnesium Pidolic Acid Pyroglutamate Pyroglutamic Acid Pyrrolidonecarboxylic Acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


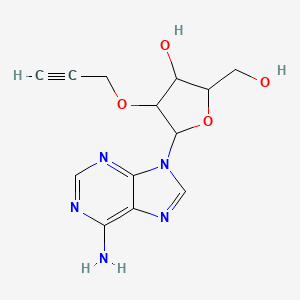
![N-(2-cyanopropan-2-yl)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1645454.png)
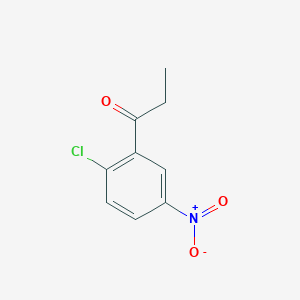
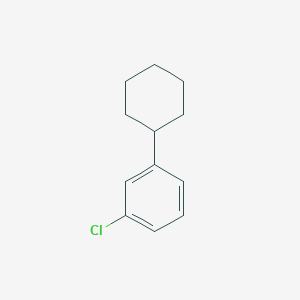
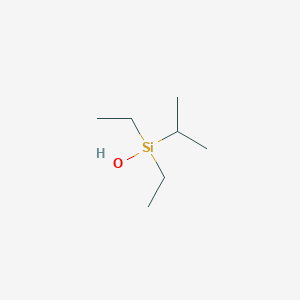
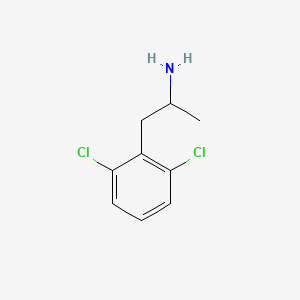
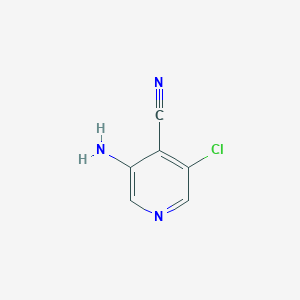
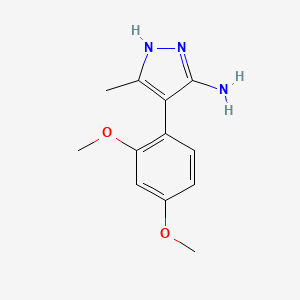
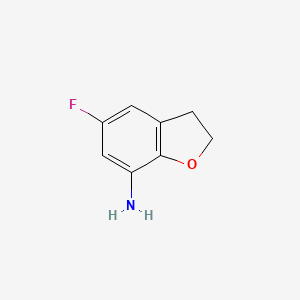
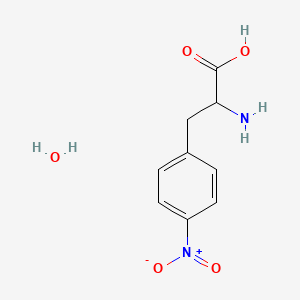
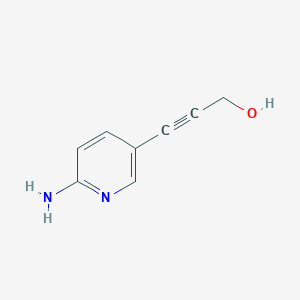
![2-[4-(4-Methoxyphenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetic acid](/img/structure/B1645518.png)


